molecular formula C8H13ClF3N3 B13582982 methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride

methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride

Cat. No.: B13582982
M. Wt: 243.66 g/mol
InChI Key: DNDGSPUOOWGGSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. It is explored for its potential use in the treatment of various diseases, including cancer and neurological disorders .

Industry: Industrially, the compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science .

Mechanism of Action

The mechanism of action of methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Trifluoromethane: A simple compound with a trifluoromethyl

Properties

Molecular Formula

C8H13ClF3N3

Molecular Weight

243.66 g/mol

IUPAC Name

N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-3-12-2;/h5,12H,3-4H2,1-2H3;1H

InChI Key

DNDGSPUOOWGGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC)C(F)(F)F.Cl

Origin of Product

United States

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